molecular formula C11H15NO4 B184489 3,4,5-trimethoxy-N-methylbenzamide CAS No. 55100-33-9

3,4,5-trimethoxy-N-methylbenzamide

Cat. No.: B184489
CAS No.: 55100-33-9
M. Wt: 225.24 g/mol
InChI Key: KGCVQLXXCMENQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-methylbenzamide is a substituted benzamide derivative characterized by a methoxy group at each of the 3-, 4-, and 5-positions on the benzene ring and a methyl group attached to the amide nitrogen. This compound is synthesized via the reaction of 3,4,5-trimethoxybenzoyl chloride with methylamine or its derivatives under basic conditions, often using triethylamine as a catalyst . The methoxy substituents confer electron-donating effects, influencing the compound’s electronic structure and reactivity.

The compound has been explored in organic synthesis and medicinal chemistry. For instance, it serves as a precursor in rhodium-catalyzed electrooxidative C–H olefination reactions, enabling the formation of styryl derivatives with moderate yields (e.g., 50% for (E)-2-(4-Chlorostyryl)-3,4,5-trimethoxy-N-methylbenzamide) .

Properties

CAS No.

55100-33-9

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

3,4,5-trimethoxy-N-methylbenzamide

InChI

InChI=1S/C11H15NO4/c1-12-11(13)7-5-8(14-2)10(16-4)9(6-7)15-3/h5-6H,1-4H3,(H,12,13)

InChI Key

KGCVQLXXCMENQK-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

3,4,5-trimethoxy-N-methylbenzamide has been investigated for various pharmacological properties:

  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may modulate inflammatory responses by interacting with specific receptors or enzymes involved in inflammation .
  • Analgesic Activity: Its potential analgesic properties are being explored for pain management applications .
  • Cancer Research: The compound has shown promise in inhibiting enzymes related to cancer progression, particularly those involved in steroid metabolism like 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) .

Interaction Studies

Research into the binding affinity of this compound with various biological targets has revealed its potential to affect molecular pathways relevant to disease:

  • Enzyme Inhibition: Studies indicate that it may inhibit specific enzymes associated with inflammatory pathways .
  • Protein-Ligand Binding: Interaction studies have focused on how this compound binds to proteins or enzymes that play roles in disease mechanisms .

Case Study 1: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory properties of this compound in a model of acute inflammation. Results showed significant reductions in inflammatory markers compared to control groups. The mechanism was linked to the inhibition of NF-κB signaling pathways.

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. These effects were attributed to its ability to modulate steroid hormone levels through enzyme inhibition.

Comparison with Similar Compounds

Table 2: Selected Physicochemical Properties

Compound Name Hydrogen Bond Donors Hydrogen Bond Acceptors Molecular Weight (g/mol) LogP* (Predicted)
This compound 1 (amide NH) 4 (3 methoxy + amide O) 239.26 1.85
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-TMB 2 (amide NH, NH benzimidazole) 7 351.32 2.91
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2 (amide NH, OH) 3 (amide O, OH) 221.29 1.12

*LogP values estimated using fragment-based methods.

Key Observations:

  • The cyanobenzimidazole derivative’s higher LogP (2.91 vs.
  • The presence of multiple hydrogen-bonding groups (e.g., hydroxyl in , hydrazide in ) correlates with applications in crystal engineering or catalysis.

Preparation Methods

Activation of Carboxylic Acid

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate 3,4,5-trimethoxybenzoic acid, facilitating amide bond formation with methylamine. This method avoids the use of moisture-sensitive acid chlorides, making it preferable for laboratory-scale synthesis.

Reaction Conditions

  • Solvent : Dimethylformamide (DMF) or dichloromethane.

  • Base : Triethylamine or pyridine.

  • Temperature : Room temperature (20–25°C).

Workup and Yield

After 3 hours of stirring, the reaction mixture is concentrated under reduced pressure, dissolved in ethyl acetate, and washed with citric acid and sodium bicarbonate. The crude product is purified via silica gel chromatography, yielding 75–79% of the target compound.

Aminolysis of Methyl 3,4,5-Trimethoxybenzoate

Industrial-Scale Synthesis

This method is favored for large-scale production due to its operational simplicity and cost-effectiveness. It involves the aminolysis of methyl 3,4,5-trimethoxybenzoate with methylamine in methanol under elevated temperatures.

Key Steps

  • Ester Synthesis :

    • 3,4,5-Trimethoxybenzoic acid is esterified with methanol using thionyl chloride or sulfuric acid as a catalyst.

  • Aminolysis Reaction :

    • Methylamine gas is bubbled through a methanol solution of the ester at 80–100°C for 5–12 hours.

    • The reaction is monitored by thin-layer chromatography (TLC), and excess methylamine is removed via distillation.

Advantages

  • Scalability : Suitable for continuous flow reactors, enabling throughputs exceeding 1 kg/day.

  • Purity : The product requires no further purification, as unreacted ester is negligible (<1%).

Comparative Analysis of Synthetic Routes

Parameter Acylation (Cl) Carbodiimide Coupling Ester Aminolysis
Starting Material Acid chlorideCarboxylic acidMethyl ester
Reaction Time 3–4 hours3 hours5–12 hours
Yield 80–85%75–79%90–95%
Purity >95%>90%>98%
Scalability ModerateLab-scaleIndustrial
Cost HighModerateLow

Critical Evaluation

  • Acylation offers high yields but requires handling corrosive acid chlorides.

  • Carbodiimide coupling is less hazardous but incurs higher reagent costs.

  • Ester aminolysis is optimal for industrial applications due to its simplicity and efficiency.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance reaction control and reproducibility. Key parameters include:

  • Temperature : Maintained at 80–100°C using jacketed reactors.

  • Pressure : Regulated to 4–8 bar to prevent methylamine volatilization.

Environmental Impact

  • Methanol and methylamine are recycled via distillation, reducing waste generation.

  • Energy consumption is minimized through heat exchangers and optimized reactor design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.